Molecular Weight and LogP Differentiation Versus the Butyryl Homolog (CAS 1396802-14-4)
The target compound possesses an N-acetyl group (ethanone), whereas the closest commercially available analog, 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate (CAS 1396802-14-4), carries an N-butyryl group . The acetyl variant has a molecular weight that is 28.0 Da lower (347.4 vs. 375.4 g/mol) and a correspondingly lower calculated LogP, which translates into higher aqueous solubility and potentially faster renal clearance.
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW = 347.4 g/mol; cLogP ≈ 2.1 |
| Comparator Or Baseline | 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate: MW = 375.4 g/mol; cLogP ≈ 2.8 |
| Quantified Difference | ΔMW = 28.0 Da; ΔcLogP ≈ 0.7 log units |
| Conditions | cLogP values estimated using ChemAxon/ALOGPS consensus; exact experimental LogP not available. |
Why This Matters
A difference of 0.7 log units in lipophilicity can shift a compound from CNS-penetrant to peripherally restricted, directly impacting target engagement profiles and procurement decisions for neuroscience vs. peripheral programs.
